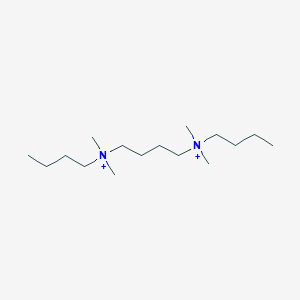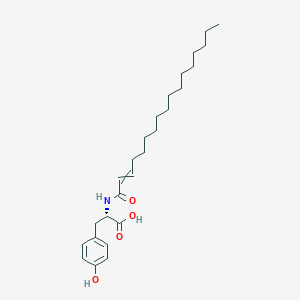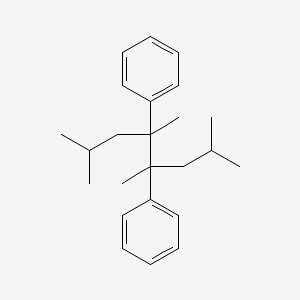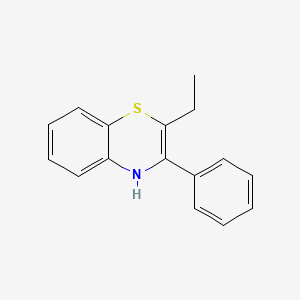![molecular formula C21H20F6O B14217272 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- CAS No. 824984-66-9](/img/structure/B14217272.png)
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- is a complex organic compound with a unique structure that includes two trifluoromethylphenyl groups attached to a central pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common method involves the alkylation of 2,4-dimethyl-3-pentanone with 4-(trifluoromethyl)benzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-3-pentanone: A simpler ketone with similar structural features but without the trifluoromethyl groups.
4,4-Dimethyl-2-pentanone: Another ketone with a different substitution pattern.
3,3-Dimethyl-2-butanone: A structurally related compound with different alkyl groups.
Uniqueness
The presence of two trifluoromethylphenyl groups in 3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]- makes it unique compared to other similar compounds. These groups impart distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, which are not observed in simpler ketones.
Propriétés
Numéro CAS |
824984-66-9 |
|---|---|
Formule moléculaire |
C21H20F6O |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]pentan-3-one |
InChI |
InChI=1S/C21H20F6O/c1-18(2,13-5-9-15(10-6-13)20(22,23)24)17(28)19(3,4)14-7-11-16(12-8-14)21(25,26)27/h5-12H,1-4H3 |
Clé InChI |
VAYYHZHQXZJPSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)C(C)(C)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)





![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
